Fructo-oligosaccharide DP7, also known as GF6, is a type of oligosaccharide that consists of a chain of fructose units linked by β(2→1) glycosidic bonds. It is derived from sucrose and is characterized by its prebiotic properties, promoting the growth of beneficial gut bacteria. Fructo-oligosaccharides are classified based on their degree of polymerization, with DP7 indicating that the molecule contains seven monosaccharide units.
Fructo-oligosaccharide DP7 is primarily sourced from plants, particularly from chicory and Jerusalem artichoke, which are rich in inulin. The synthesis of fructo-oligosaccharides can also be achieved through enzymatic processes involving specific enzymes such as fructosyltransferases that catalyze the transfer of fructosyl moieties from sucrose to other acceptor molecules.
Fructo-oligosaccharides are classified into two main categories: short-chain fructo-oligosaccharides (with a degree of polymerization ranging from 2 to 10) and long-chain fructo-oligosaccharides. DP7 falls under the short-chain category and is recognized for its functional properties in food science and nutrition.
The synthesis of fructo-oligosaccharide DP7 can be accomplished through enzymatic transfructosylation, where sucrose acts as both a donor and acceptor for fructosyl groups. This process typically involves the following steps:
The enzymatic synthesis can be conducted in batch or continuous processes, utilizing submerged or solid-state fermentation techniques. The reaction kinetics can be modeled using Michaelis-Menten equations to predict the yield and conversion rates of fructo-oligosaccharides produced during the process .
The molecular formula for fructo-oligosaccharide DP7 is , with a molecular weight of approximately 1152.99 g/mol. Its structure consists of a linear chain of fructose units linked by β(2→1) glycosidic bonds, contributing to its stability and resistance to hydrolysis.
The structural characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the degree of polymerization and the specific arrangement of fructose units within the molecule .
Fructo-oligosaccharide DP7 participates in several chemical reactions during its synthesis:
The kinetics of these reactions can be modeled mathematically to optimize production conditions, considering factors like substrate concentration and enzyme activity .
The mechanism by which fructo-oligosaccharide DP7 exerts its prebiotic effects involves several steps:
Studies have shown that consumption of fructo-oligosaccharides can lead to increased populations of beneficial gut bacteria, demonstrating their role as effective prebiotics .
Fructo-oligosaccharide DP7 has numerous applications in scientific research and industry:
Research continues into optimizing production methods and exploring new applications for this versatile compound .
Fructo-oligosaccharide DP7 (GF₆) is a well-defined heptasaccharide with a consistent molecular architecture. Its structure features a terminal α-D-glucopyranosyl unit linked via a sucrose-type α-(1→2) bond to a chain of six fructofuranosyl residues. These fructose units are interconnected exclusively through β-(2→1) glycosidic bonds, forming a linear backbone characteristic of the inulin-type FOS series [1] [5] [8]. The chemical formula is C₄₂H₇₂O₃₆, with a molecular weight of 1153.00 g/mol [1].
The presence of β-(2→1) linkages confers significant conformational stability due to:
Table 1: Key Structural Features of Fructo-oligosaccharide DP7
Structural Element | Chemical Characteristics | Biological Implications |
---|---|---|
Terminal Glucose | α-D-Glucopyranosyl unit | Serves as recognition site for bifidobacterial enzymes |
Glycosidic Bonds | β-(2→1)-Fructofuranosyl linkages | Resists mammalian digestive enzymes |
Reducing End | Non-reducing (blocked by glucose) | Enhances stability in acidic conditions |
Molecular Weight | 1153.00 g/mol | Impacts membrane permeability and solubility |
Enzyme specificity studies reveal that this architecture results from the regioselective transfructosylation activity of β-fructofuranosidases (EC 3.2.1.26) or fructosyltransferases (EC 2.4.1.9), which exhibit strict preference for β-(2→1) bond formation during chain elongation [2] [5]. This distinguishes DP7 from levan-type oligosaccharides (with β-(2→6) linkages) or graminan-type structures (with mixed linkages) that occur in certain plant species [8] [9].
The DP7 designation indicates seven monosaccharide units in its structure – one glucosyl unit and six fructosyl units. This degree of polymerization significantly impacts its physicochemical behavior:
Solubility Profile: DP7 exhibits high water solubility (>86 mg/mL in aqueous systems), though lower than shorter-chain FOS due to increased molecular weight and chain interactions. In dimethyl sulfoxide (DMSO), solubility reaches 100 mg/mL (86.73 mM), demonstrating its polar nature [1] [3]. The solubility follows a nonlinear relationship with DP, as described by Hansen solubility parameters where:δ_total = √(δd² + δp² + δh²)For DP7, the dominant δh (hydrogen bonding) parameter exceeds 29 MPa¹/², similar to glycerol (36.2 MPa¹/²) but lower than water (47.9 MPa¹/²) [3] [10]. This high polarity facilitates dissolution in protic solvents but limits compatibility with hydrophobic matrices.
Conformational Behavior:
Table 2: Impact of DP on FOS Properties
Property | DP3-4 (GF₂/GF₃) | DP7 (GF₆) | Biological Significance |
---|---|---|---|
Molecular Weight | 504-666 g/mol | 1153 g/mol | Reduced cellular uptake efficiency |
Water Activity | 0.93-0.95 | 0.87-0.89 | Enhanced humectancy in food systems |
Viscosity (20% sol.) | 3-5 mPa·s | 18-22 mPa·s | Impacts dough/batter rheology |
Glass Transition Temp | 62-68°C | 88-92°C | Improves thermal stability during processing |
Hydration Sphere | 0.25 g H₂O/g | 0.38 g H₂O/g | Increased water-binding capacity |
Data compiled from [3] [4] [7]
The DP7 structure shows reduced crystallinity compared to shorter FOS, existing predominantly as an amorphous solid. This property contributes to its functionality as a humectant in baked goods, where it effectively modulates water mobility and delays starch retrogradation [4].
Structural Differences:
Functional Implications:
Table 3: Functional Comparison Across FOS Chain Lengths
Parameter | DP3 (1-Kestose) | DP4 (Nystose) | DP7 (GF₆) |
---|---|---|---|
Relative Sweetness | 35% sucrose | 28% sucrose | 18% sucrose |
Caloric Value | 1.8 kcal/g | 1.7 kcal/g | 1.5 kcal/g |
Water Solubility (25°C) | 82 g/100mL | 76 g/100mL | 68 g/100mL |
Prebiotic Efficacy* | ++ (B. infantis) | +++ (B. bifidum) | ++++ (B. adolescentis) |
Synthetic Yield from Sucrose | 42-48% | 28-32% | 12-15% |
*Bacterial growth stimulation index after 24h fermentation; Data from [1] [4] [5]
Technological Behavior: In food matrices, DP7 demonstrates superior anti-plasticization effects compared to shorter FOS. When incorporated into bread formulations at 5% substitution:
The synthetic challenge increases markedly with DP, as enzymatic transfructosylation shows declining yields beyond DP5 due to:
These structural and functional distinctions position DP7 as a specialized FOS with unique applications in targeted microbiome modulation and functional food design, particularly where sustained fermentation or enhanced thermal/water-binding properties are required.
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